2-chloro-N-[2-(5-chloro-1H-indol-3-yl)ethyl]-5-(1H-tetrazol-1-yl)benzamide
CAS No.:
Cat. No.: VC20021279
Molecular Formula: C18H14Cl2N6O
Molecular Weight: 401.2 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C18H14Cl2N6O |
|---|---|
| Molecular Weight | 401.2 g/mol |
| IUPAC Name | 2-chloro-N-[2-(5-chloro-1H-indol-3-yl)ethyl]-5-(tetrazol-1-yl)benzamide |
| Standard InChI | InChI=1S/C18H14Cl2N6O/c19-12-1-4-17-14(7-12)11(9-22-17)5-6-21-18(27)15-8-13(2-3-16(15)20)26-10-23-24-25-26/h1-4,7-10,22H,5-6H2,(H,21,27) |
| Standard InChI Key | JYORWHYYVVMTGV-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC(=C(C=C1N2C=NN=N2)C(=O)NCCC3=CNC4=C3C=C(C=C4)Cl)Cl |
Introduction
Synthesis and Preparation
The synthesis of this compound typically involves multi-step reactions that integrate:
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Formation of the benzamide core: The benzamide group is synthesized by reacting a substituted benzoic acid derivative with an amine group under controlled conditions.
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Introduction of the tetrazole ring: Tetrazole functionality is often introduced via cyclization reactions involving azide precursors.
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Attachment of the indole moiety: The indole group is linked to the benzamide nitrogen through an ethyl spacer, achieved via alkylation or reductive amination.
General Reaction Scheme:
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React 5-chloroindole with ethyl bromide to form an ethylated intermediate.
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Couple this intermediate with 2-chloro-5-(1H-tetrazol-1-yl)benzoic acid using coupling agents like DCC (dicyclohexylcarbodiimide) or EDCI (ethyl(dimethylaminopropyl)carbodiimide).
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Purify the final product using recrystallization or chromatography techniques.
Pharmacological Relevance
Compounds featuring indole and tetrazole motifs are known for their biological activities:
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Indole derivatives: Frequently exhibit anticancer, antimicrobial, and anti-inflammatory properties.
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Tetrazoles: Often serve as bioisosteres for carboxylic acids in drug design, enhancing metabolic stability and receptor binding.
Given its structure, this compound may have potential applications in:
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Anticancer research: The combination of indole and tetrazole groups suggests possible cytotoxic activity against cancer cell lines.
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Antimicrobial agents: Chlorinated aromatic compounds are known for their activity against bacterial and fungal pathogens.
Material Science
The presence of multiple nitrogen atoms (tetrazole) could make this compound useful in coordination chemistry or as a ligand in metal-organic frameworks (MOFs).
Biological Activity
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Indole derivatives with halogen substitution have shown significant binding affinities to enzymes like kinases or proteases.
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Tetrazoles have demonstrated improved pharmacokinetics due to their resistance to enzymatic degradation.
Stability
The compound's stability under physiological conditions is expected to be high due to the robustness of the tetrazole ring.
Toxicity
Halogenated aromatic compounds can exhibit toxicity; thus, detailed toxicological studies would be necessary before advancing its use in therapeutic applications.
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